6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid
Description
This compound features a spirocyclic structure combining a sulfur-containing ring (6λ⁶-thia) and a carboxylic acid group. Its CAS number is listed as 6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid in , with a molecular formula C₆H₈O₃S and molecular weight 128.13 (corrected from , which initially omitted sulfur). The spiro architecture and sulfone group (dioxo-thia) confer unique steric and electronic properties, making it a valuable intermediate in organic synthesis and drug discovery .
Properties
Molecular Formula |
C8H12O4S |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
6,6-dioxo-6λ6-thiaspiro[3.4]octane-8-carboxylic acid |
InChI |
InChI=1S/C8H12O4S/c9-7(10)6-4-13(11,12)5-8(6)2-1-3-8/h6H,1-5H2,(H,9,10) |
InChI Key |
DFNQWAAJEFJWJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CS(=O)(=O)CC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid involves several steps. One common synthetic route includes the reaction of a suitable precursor with sulfur and oxygen sources under controlled conditions. The reaction conditions typically involve moderate temperatures and the use of solvents to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production and cost-efficiency.
Chemical Reactions Analysis
6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into specific binding sites, influencing biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
2.1 Ethyl 6,6-Dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylate
- Structure : Ethyl ester derivative of the parent compound, with a 2-oxa (ether) substitution and ethyl ester group.
- Molecular Formula : C₉H₁₄O₅S (MW: 234.27) .
- The 2-oxa substitution introduces an oxygen atom, altering ring strain and reactivity compared to the parent compound.
- Applications : Likely serves as a synthetic precursor for further functionalization (e.g., hydrolysis to the carboxylic acid) .
2.2 2-[(tert-Butoxy)carbonyl]-6,6-dioxo-6λ⁶-thia-2-azaspiro[3.4]octane-8-carboxylic Acid
- Structure : Incorporates a tert-butoxycarbonyl (Boc)-protected amine and a sulfone group.
- Molecular Formula: C₁₂H₁₉NO₆S (MW: 305.35) .
- Key Differences :
- The Boc group stabilizes the amine, making the compound suitable for stepwise peptide synthesis.
- The azaspiro ring (2-aza) introduces nitrogen, enabling hydrogen bonding in target interactions.
- Applications : Used as a protected building block in medicinal chemistry to avoid unwanted side reactions .
2.3 6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic Acid
- Structure : Boc-protected azaspiro compound lacking the sulfone group.
- Molecular Formula: C₁₃H₂₁NO₄ (MW: 255.31) .
- The spiro nitrogen (6-aza) may facilitate chelation or catalysis in metal-mediated reactions.
- Applications : Intermediate in heterocyclic synthesis, particularly for CNS-targeting pharmaceuticals .
2.4 Fluorinated Derivatives (e.g., (8R)-6-(2-Amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic Acid)
- Structure : Combines a fluorinated pyrimidoindole moiety with a spiro ring.
- Molecular Formula : C₁₈H₁₇F₂N₅O₂ (MW: 373.36) .
- Key Differences: Fluorine atoms enhance metabolic stability and binding affinity via hydrophobic and electrostatic interactions.
- Applications : Candidate for anticancer or antiviral drug development due to fluorination and heteroaromatic motifs .
Data Table: Structural and Functional Comparison
Biological Activity
6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both sulfur and oxygen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a spiro framework that is crucial for its biological interactions. The presence of two carbonyl groups (dioxo) and a carboxylic acid group enhances its reactivity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C7H10O5S |
| CAS Number | 2386809-78-3 |
| Molecular Weight | 178.22 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The unique spiro structure may facilitate binding to these targets, potentially influencing cellular signaling pathways.
Key Biological Activities
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial activity. The dioxo and carboxylic acid functionalities may contribute to this effect.
- Neurotransmitter Modulation : There is emerging evidence that the compound may influence neurotransmitter systems, which could have implications for mood stabilization and treatment of mood disorders.
- Enzyme Inhibition : The compound's structural characteristics suggest potential as an enzyme inhibitor, which could be explored for therapeutic applications in various diseases.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of similar spiro compounds, revealing that derivatives of thiaspiro compounds showed significant inhibitory effects against various bacterial strains. The exact mechanisms are still under investigation but are believed to involve disruption of bacterial cell wall synthesis.
Study 2: Neuropharmacological Effects
Research into lithium salts derived from similar structures indicated effects on neurotransmitter release and signal transduction pathways, suggesting a potential role in treating psychiatric disorders. Further studies are needed to confirm these effects specifically for this compound.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including oxidation and substitution processes:
- Oxidation : Utilizing agents like hydrogen peroxide to introduce the dioxo functionality.
- Substitution : Employing nucleophiles such as amines or alcohols to modify the spiro structure.
Industrial Applications
The compound's unique structure makes it a candidate for various applications in pharmaceutical development and organic synthesis. Its potential as an enzyme inhibitor opens avenues for research into new drug formulations targeting metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
